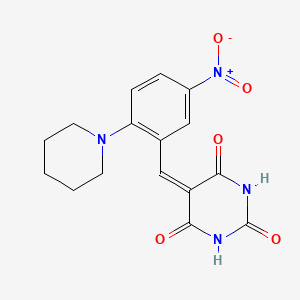

5-(5-nitro-2-piperidin-1-ylbenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-ニトロ-2-ピペリジン-1-イルベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ニトロ基とピペリジン部分が置換されたピリミジンコアを特徴とする複雑な有機化合物です。

2. 製法

合成経路と反応条件

5-(5-ニトロ-2-ピペリジン-1-イルベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの合成は、通常、複数段階の有機反応を伴います。 一つの可能な経路には、以下が含まれます。

ピリミジンコアの形成: これは、尿素、アルデヒド、β-ケトエステルを酸性条件下で縮合させるビゲネッリ反応によって達成できます。

ニトロ基の導入: 芳香環のニトロ化は、濃硝酸と濃硫酸の混合物を使用して行うことができます。

ピペリジン部分の付加: このステップには、ハロゲン化ベンジリデン誘導体の求核置換反応が、ピペリジンを用いて行われます。

工業生産方法

このような化合物の工業生産方法は、多くの場合、収率と純度を最大化するように反応条件を最適化することを伴います。 これには、触媒の使用、制御された温度と圧力条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

化学反応の分析

反応の種類

酸化: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用して、アミンに還元できます。

還元: この化合物は、特にニトロ基で還元反応を起こし、さまざまな誘導体を形成できます。

置換: ピペリジン部分は、適切な条件下で他の求核剤と置換できます。

一般的な試薬と条件

酸化: 水素ガス、パラジウム炭素触媒(Pd/C)。

還元: 水素化ホウ素ナトリウム (NaBH4)、水素化リチウムアルミニウム (LiAlH4)。

置換: ハロゲン化アルキル、水素化ナトリウム (NaH) などの強塩基。

主な生成物

アミン化誘導体: ニトロ基の還元により、アミン誘導体が得られます。

置換ピリミジン: 置換反応で使用される求核剤に応じて、さまざまな置換生成物が得られます。

科学的研究の応用

化学

触媒: この化合物は、触媒反応の配位子として使用できます。

材料科学:

生物学

酵素阻害: 構造的特徴から、特定の酵素の阻害剤として使用される可能性があります。

創薬: 新しい医薬品の開発のためのリード化合物として探索されています。

医学

抗菌活性: 抗菌剤としての可能性について調査されています。

がん研究: 特定の分子標的に結合する能力から、がん治療に役立つ可能性があります。

産業

ポリマー合成: ユニークな特性を持つポリマーの合成に使用されます。

染料製造:

作用機序

5-(5-ニトロ-2-ピペリジン-1-イルベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンの作用機序には、特定の分子標的との相互作用が関与します。 ニトロ基は酸化還元反応に関与できます。一方、ピペリジン部分は生体受容体と相互作用できます。 ピリミジンコアは、水素結合とπ-π相互作用に関与し、化合物の生物活性に影響を与えます。

類似化合物との比較

類似化合物

5-(5-ニトロ-2-アミノベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン: ピペリジン部分の代わりにアミノ基を持つ、類似の構造。

5-(5-ニトロ-2-メチルベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオン: ピペリジン部分の代わりにメチル基を持つ、類似の構造。

独自性

5-(5-ニトロ-2-ピペリジン-1-イルベンジリデン)ピリミジン-2,4,6(1H,3H,5H)-トリオンは、ピペリジン部分の存在により、他の類似化合物と比較して、化学反応性と生物活性に大きな影響を与えるため、独自性を持っています。

特性

分子式 |

C16H16N4O5 |

|---|---|

分子量 |

344.32 g/mol |

IUPAC名 |

5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H16N4O5/c21-14-12(15(22)18-16(23)17-14)9-10-8-11(20(24)25)4-5-13(10)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H2,17,18,21,22,23) |

InChIキー |

BDYWDEUONROLQW-UHFFFAOYSA-N |

正規SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11641583.png)

![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)

![2-{[(E)-azepan-1-ylmethylidene]amino}-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile](/img/structure/B11641596.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11641601.png)

![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11641616.png)

![3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate](/img/structure/B11641627.png)

![(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641634.png)

![3-(4-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11641638.png)

![3-(2-Methylprop-2-EN-1-YL)-2-[(2-oxo-2-phenylethyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11641642.png)

![(2Z)-2-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641646.png)

![2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11641648.png)

![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B11641654.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(1H-pyrazol-1-ylmethyl)benzohydrazide](/img/structure/B11641667.png)